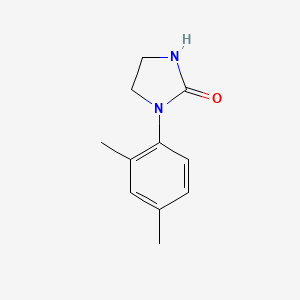

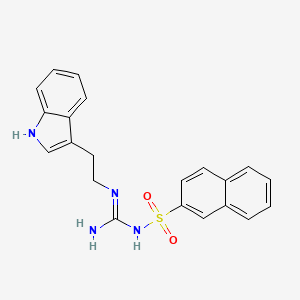

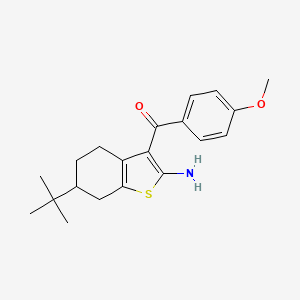

![molecular formula C18H18N2O6 B2536378 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 1172231-44-5](/img/structure/B2536378.png)

4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazepinone core, with the nitro group and the 2,4-dimethoxybenzyl group as key functional groups. The presence of these groups would likely have a significant impact on the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group, which would make the benzoxazepinone core more electrophilic. The 2,4-dimethoxybenzyl group, on the other hand, is an electron-donating group, which could potentially increase the nucleophilicity of the benzoxazepinone core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could potentially make the compound more polar, while the 2,4-dimethoxybenzyl group could increase its lipophilicity .Scientific Research Applications

Applications in Photosensitive Protecting Groups

Photosensitive protecting groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl groups, have shown promising applications in synthetic chemistry. The chemical structure of 4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one suggests potential utility in this domain. These groups are utilized to protect reactive sites in a molecule during synthesis and can be removed by irradiation with light, offering controlled deprotection in complex chemical syntheses (Amit, Zehavi, & Patchornik, 1974).

Role in Antioxidant Activity Measurement

Various assays, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH, are crucial for determining antioxidant activity. The compound's structure, bearing resemblances to antioxidants like 3,5-dimethoxybenzyl groups, might interact in these assays. These tests rely on color changes and specific wavelength absorption, fundamental properties that may be influenced by the chemical characteristics of this compound (Munteanu & Apetrei, 2021).

Importance in Synthesis of Oxazines

1,2-oxazines and related compounds like 1,2-benzoxazines play a significant role in synthetic chemistry, often derived from 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. The synthetic pathways and importance of these compounds, possibly paralleled by this compound, are extensively documented in literature, highlighting their role as intermediates in various chemical reactions (Sainsbury, 1991).

Applications in Redox Mediator Treatment of Organic Pollutants

Enzymatic remediation of organic pollutants, often requiring redox mediators, is a critical area of environmental science. Given its structural complexity, this compound might interact or influence the activity of redox mediators, enhancing the degradation efficiency of recalcitrant compounds in wastewater treatment (Husain & Husain, 2007).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of anti-hiv-1 agents .

Mode of Action

It is known that similar compounds interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways, often leading to changes in cellular function .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, often influenced by factors such as solubility, stability, and molecular size .

Result of Action

Similar compounds have been shown to induce a variety of effects at the molecular and cellular levels, often resulting in changes in cellular function or viability .

Action Environment

The action, efficacy, and stability of 4-[(2,4-dimethoxyphenyl)methyl]-7-nitro-2,3-dihydro-1,4-benzoxazepin-5-one can be influenced by various environmental factors. For instance, similar compounds are known to be sensitive to light, and their stability can be affected by temperature and pH . Therefore, these factors should be carefully controlled during the storage and use of this compound.

properties

IUPAC Name |

4-[(2,4-dimethoxyphenyl)methyl]-7-nitro-2,3-dihydro-1,4-benzoxazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-24-14-5-3-12(17(10-14)25-2)11-19-7-8-26-16-6-4-13(20(22)23)9-15(16)18(19)21/h3-6,9-10H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYRVWIKQHUWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCOC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

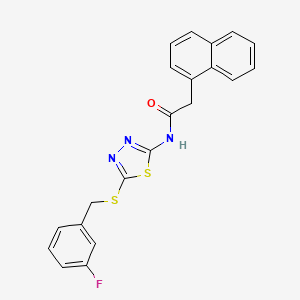

![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)

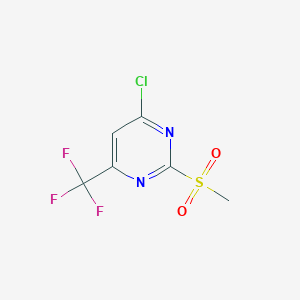

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)

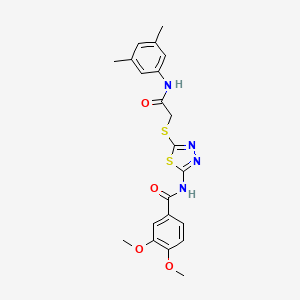

![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)

![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)